molecular formula C10H8ClNO B1600670 1-(2-chloro-1H-indol-3-yl)ethanone CAS No. 65287-74-3

1-(2-chloro-1H-indol-3-yl)ethanone

Cat. No. B1600670
CAS RN: 65287-74-3
M. Wt: 193.63 g/mol
InChI Key: XHNUCXVVONVJIV-UHFFFAOYSA-N
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Description

1-(2-Chloro-1H-indol-3-yl)ethanone (also known as 1-chloroindole-3-ethanone) is a synthetic organic compound that has a wide variety of applications in the scientific research field. It is a versatile reagent that can be used in a variety of reactions, including nucleophilic and electrophilic substitution reactions. This compound has also been used in the synthesis of a number of biologically active compounds, such as indolizidine alkaloids and quinolizidine alkaloids, as well as in the synthesis of pharmaceuticals.

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-(2-chloro-1H-indol-3-yl)ethanone and its derivatives have been synthesized for various scientific applications, particularly in the field of microbiology. For instance, novel 1H-indole derivatives synthesized from this compound have shown significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against Aspergillus niger and Candida albicans (2020, Letters in Applied NanoBioScience).

Anti-inflammatory and Analgesic Properties

Research has also focused on the anti-inflammatory and analgesic properties of this compound derivatives. A study conducted in 2022 found that certain derivatives prepared from this compound demonstrated significant anti-inflammatory effects in animal models (Rehman, Saini, Kumar, 2022, Current drug discovery technologies). Another study explored the synthesis of these compounds and their effects on the COX-2 enzyme, highlighting their potential as nonsteroidal anti-inflammatory drugs (Kumar et al., 2022, Letters in Drug Design & Discovery).

Antioxidant and Antimicrobial Agents

In addition to their antimicrobial properties, some derivatives of this compound have been identified as potent antioxidant and antimicrobial agents. A study in 2016 synthesized novel chalcone derivatives that exhibited excellent antioxidant and antimicrobial activities, comparable to standard drugs like Ascorbic acid, Ciprofloxacin, and Fluconazole (Gopi, Sastry, Dhanaraju, 2016, Beni-Suef University Journal of Basic and Applied Sciences).

Synthesis of Novel Indole Derivatives

The compound has been used as a key intermediate in the synthesis of various novel indole derivatives. These derivatives have been explored for their potential in pharmaceuticals, particularly for their antibacterial and antifungal activities (Nagarapu, Pingili, 2014, International journal of biomedical research).

Biochemical Analysis

Biochemical Properties

1-(2-chloro-1H-indol-3-yl)ethanone plays a crucial role in biochemical reactions, particularly in the synthesis of synthetic cannabinoids . It interacts with various enzymes and proteins, including those involved in the metabolic pathways of cannabinoids. The compound’s interaction with these biomolecules can influence the synthesis and degradation of cannabinoids, affecting their overall activity and function.

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cannabinoid receptors can modulate signaling pathways involved in cell proliferation, differentiation, and apoptosis . Additionally, it may affect the expression of genes related to these processes, thereby influencing cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it may inhibit enzymes involved in the degradation of cannabinoids, leading to increased levels of these compounds in the body . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at -20°C . Its degradation over time can lead to changes in its activity and effectiveness. Long-term exposure to the compound in in vitro or in vivo studies may result in alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cannabinoid receptor activity and influencing cell signaling pathways . At higher doses, it may cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis and degradation of cannabinoids. The compound interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . For example, it may inhibit enzymes responsible for the breakdown of cannabinoids, leading to increased levels of these compounds in the body. Additionally, the compound’s interaction with metabolic enzymes can affect the overall metabolic balance and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, affecting its localization and accumulation within cells . Additionally, binding proteins may facilitate the compound’s distribution to specific tissues and organs, influencing its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes. This subcellular localization can influence the compound’s effectiveness and its overall impact on cellular function.

properties

IUPAC Name

1-(2-chloro-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6(13)9-7-4-2-3-5-8(7)12-10(9)11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNUCXVVONVJIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448778
Record name 1-(2-Chloro-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65287-74-3
Record name 1-(2-Chloro-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

13.7 ml POCl3 was slowly added to a mixture of dimethylacetamide (5.6 ml) in 25 ml of chloroform, at 5° C. A solution of 6.66 g of oxindole in 25 ml chloroform was slowly added, and the reaction refluxed for 7 hours, and left overnight at room temperature with stirring. The reaction mixture was added to 250 ml of ice/water, the phases separated, and the organic phase extracted with water (4×50 ml). The aqueous phases were pooled and neutralized with sodium acetate, and stirred for 4 hours at room temperature. Filtration and drying gave (75). Yield 4.8 g.
Name
Quantity
13.7 mL
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
6.66 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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